6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide
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Overview
Description
6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group, a methyl group, and a propyl group. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.
Introduction of the 4-methoxyphenyl group: This step involves the substitution reaction of the imidazo[2,1-b][1,3]thiazole core with a 4-methoxyphenyl halide in the presence of a suitable base.
Methylation and propylation:
Formation of the carboxamide group: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the imidazo[2,1-b][1,3]thiazole core.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Hydrolysis: Hydrochloric acid, sodium hydroxide, water.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with specific functional groups.
Substitution: Substituted imidazo[2,1-b][1,3]thiazole derivatives.
Hydrolysis: Carboxylic acids, amines.
Scientific Research Applications
6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. Additionally, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or cell cycle arrest.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole derivatives: These compounds share a similar core structure but differ in the substituents attached to the core.
Thiazole derivatives: Compounds containing the thiazole ring but with different substituents and functional groups.
Imidazole derivatives: Compounds containing the imidazole ring with various substituents.
Uniqueness
6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its specific combination of substituents, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C17H19N3O2S |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3-methyl-N-propylimidazo[2,1-b][1,3]thiazole-2-carboxamide |
InChI |
InChI=1S/C17H19N3O2S/c1-4-9-18-16(21)15-11(2)20-10-14(19-17(20)23-15)12-5-7-13(22-3)8-6-12/h5-8,10H,4,9H2,1-3H3,(H,18,21) |
InChI Key |
FPMBKPOFWSUDAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(N2C=C(N=C2S1)C3=CC=C(C=C3)OC)C |
Origin of Product |
United States |
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